molecular formula C11H15NO B15324401 2-(Pyridin-3-ylmethyl)cyclopentan-1-ol

2-(Pyridin-3-ylmethyl)cyclopentan-1-ol

Cat. No.: B15324401
M. Wt: 177.24 g/mol
InChI Key: JXNRMWYJXQDKNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Pyridin-3-ylmethyl)cyclopentan-1-ol is a chemical compound with the molecular formula C11H15NO and a molecular weight of 177.24 g/mol It features a cyclopentane ring substituted with a pyridin-3-ylmethyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-3-ylmethyl)cyclopentan-1-ol typically involves the reaction of cyclopentanone with pyridin-3-ylmethanol under specific conditions. The reaction may be catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, can vary depending on the specific synthetic route employed .

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis methods. These methods are designed to produce the compound in large quantities while maintaining high purity and consistency. The specific details of industrial production methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-3-ylmethyl)cyclopentan-1-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve various nucleophiles or electrophiles, depending on the desired product .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction may produce different alcohol derivatives .

Scientific Research Applications

2-(Pyridin-3-ylmethyl)cyclopentan-1-ol has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(Pyridin-3-ylmethyl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(Pyridin-3-ylmethyl)cyclopentan-1-ol include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, as it can provide insights into the structure-activity relationships and potential therapeutic uses of related compounds.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

2-(pyridin-3-ylmethyl)cyclopentan-1-ol

InChI

InChI=1S/C11H15NO/c13-11-5-1-4-10(11)7-9-3-2-6-12-8-9/h2-3,6,8,10-11,13H,1,4-5,7H2

InChI Key

JXNRMWYJXQDKNM-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)O)CC2=CN=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.